2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
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Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of hydrazine derivatives with acylating agents under controlled conditions . Another approach is the cyclization of appropriate precursors in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes that enhance efficiency and selectivity. These methods are designed to be environmentally benign and economically viable .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid exerts its effects involves its interaction with molecular targets. The triazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
Uniqueness: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHVWPPTUKNGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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